4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester
Overview
Description
4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is a useful research compound. Its molecular formula is C15H23BBrNO2 and its molecular weight is 340.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the oxidative addition process, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to other molecules. The nature of these interactions involves the formation of covalent bonds between the boronic ester and the target biomolecules, leading to the desired chemical transformations .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins within cells, leading to changes in cellular functions. For instance, it may inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s boronic ester group is particularly reactive, allowing it to form reversible covalent bonds with active sites of enzymes. This interaction can lead to changes in enzyme activity and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can vary, with some changes becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its safety and efficacy. Different dosages of the compound can lead to varying outcomes, with threshold effects observed at specific concentrations. At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux and alter metabolite levels within cells. Its interactions with specific enzymes can lead to the formation of intermediate compounds, which are further processed through various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular regions, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes .
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXHNZZPLINMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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